Cas no 2098071-50-0 (4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine)

4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core linked to a 1,2,3-triazole moiety substituted with an ethoxymethyl group. This structure combines the versatility of the triazole ring, known for its stability and hydrogen-bonding capacity, with the conformational flexibility of the piperidine scaffold. The ethoxymethyl substitution enhances solubility and potential bioavailability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its unique architecture is particularly useful in designing enzyme inhibitors, receptor modulators, and bioactive probes, owing to the triazole's ability to participate in click chemistry and piperidine's role as a common pharmacophore. The compound's synthetic accessibility and functional group compatibility further support its utility in diverse chemical applications.
4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine structure
2098071-50-0 structure
Product Name:4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
CAS No:2098071-50-0
MF:C10H18N4O
MW:210.276121616364
CID:5728061
PubChem ID:121208865
Update Time:2025-07-02

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • F2157-0441
    • 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
    • 2098071-50-0
    • AKOS026718277
    • 4-[4-(ethoxymethyl)triazol-1-yl]piperidine
    • Piperidine, 4-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]-
    • Inchi: 1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3
    • InChI Key: RKMDCZSVXMIZKO-UHFFFAOYSA-N
    • SMILES: O(CC)CC1=CN(C2CCNCC2)N=N1

Computed Properties

  • Exact Mass: 210.14806121g/mol
  • Monoisotopic Mass: 210.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 346.8±52.0 °C(Predicted)
  • pka: 9.70±0.10(Predicted)

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E241556-100mg
4-(4-(ethoxymethyl)-1h-1,2,3-triazol-1-yl)piperidine
2098071-50-0
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$ 95.00 2022-06-05
TRC
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4-(4-(ethoxymethyl)-1h-1,2,3-triazol-1-yl)piperidine
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F2157-0441-0.25g
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$523.0 2023-09-06
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F2157-0441-0.5g
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F2157-0441-2.5g
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F2157-0441-5g
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Additional information on 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Comprehensive Overview of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine (CAS No. 2098071-50-0)

The compound 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine (CAS No. 2098071-50-0) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule features a unique combination of a piperidine ring and a 1,2,3-triazole moiety, which are both critical pharmacophores in modern pharmaceutical research. The presence of an ethoxymethyl group further enhances its potential for diverse applications, particularly in the development of novel therapeutic agents.

In recent years, the demand for triazole-containing compounds has surged due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers are particularly interested in 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine as a scaffold for designing new drugs targeting neurological disorders and metabolic diseases. Its structural versatility allows for easy modification, making it a valuable tool in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically involves click chemistry techniques, which are renowned for their efficiency and selectivity. This method enables the rapid assembly of complex molecules, aligning with the growing trend of green chemistry and sustainable practices in the pharmaceutical industry. As a result, this compound is often highlighted in discussions about cost-effective drug development and environmentally friendly synthesis.

From a commercial perspective, CAS No. 2098071-50-0 is available through specialized chemical suppliers, catering to the needs of academic institutions and pharmaceutical companies. Its applications extend beyond drug discovery, with potential uses in material science and agrochemical research. The compound's stability and solubility profile make it suitable for various experimental conditions, further broadening its appeal.

One of the most frequently searched questions related to this compound is: "What are the biological activities of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine?" Preliminary studies suggest that it may exhibit kinase inhibition and receptor modulation properties, though further research is needed to confirm these effects. Another common query is: "How is 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine synthesized?" As mentioned earlier, click chemistry is the preferred method, often involving copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In the context of current trends, the rise of personalized medicine and targeted therapies has increased the relevance of compounds like 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine. Its modular structure allows for customization to meet specific therapeutic needs, making it a promising candidate for precision medicine applications. Additionally, the growing emphasis on AI-driven drug discovery has led to renewed interest in such molecules, as they can be rapidly optimized using computational tools.

In summary, 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine (CAS No. 2098071-50-0) represents a fascinating area of research with immense potential. Its unique structural features, combined with its versatility and applicability across multiple disciplines, make it a compound worth watching in the coming years. Whether you are a researcher, a pharmaceutical professional, or simply curious about the latest advancements in chemistry, this molecule offers a wealth of opportunities for exploration and innovation.

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